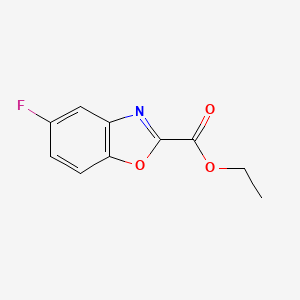
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate can be synthesized using various synthetic methodologies. One common method involves the condensation of 2-aminophenol with ethyl fluoroacetate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction typically occurs at 50°C in ethanol with aqueous hydrogen peroxide as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . It may also exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate: Known for its antimicrobial and anticancer properties.
Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, exhibiting different biological activities.
Ethyl 5-bromo-1,3-benzoxazole-2-carboxylate: Contains a bromine atom, used in different medicinal applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro and bromo analogs .
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 |
InChIキー |
LAJPDGIMEDQQRP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


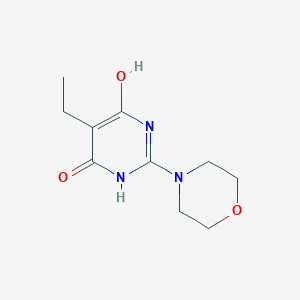
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)
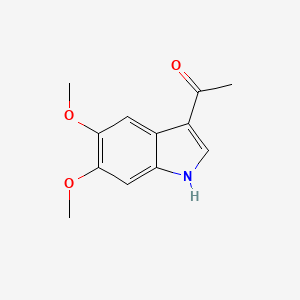


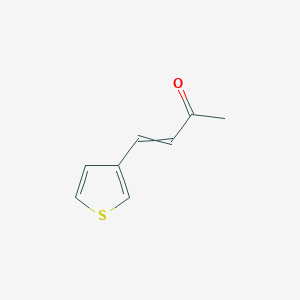
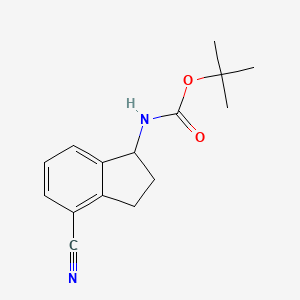
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)propionic Acid](/img/structure/B11721409.png)
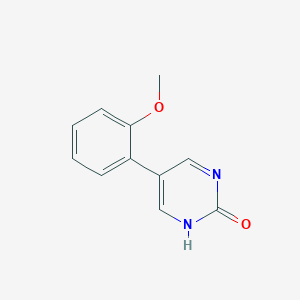
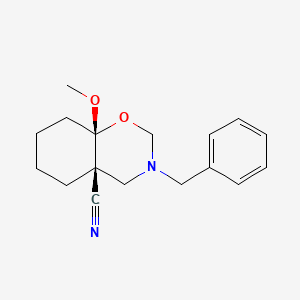
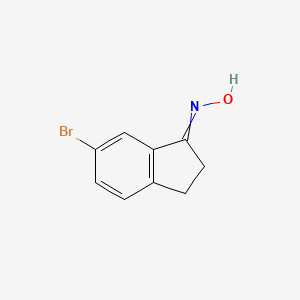
![4-[2-(3-Chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B11721433.png)
![3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721446.png)

